6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid
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Overview
Description
6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is a derivative of azaadamantane, a nitrogen-containing analog of adamantane. This compound is characterized by the presence of nitrogen atoms in its structure, which significantly alters its chemical and physical properties compared to its carbon-based counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid typically involves the introduction of nitrogen atoms into the adamantane structure. This can be achieved through various synthetic routes, including the use of amines and other nitrogen-containing reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the incorporation of nitrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s interaction with biological targets makes it useful in studying biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atoms in its structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, which lacks nitrogen atoms.
Azaadamantane: A broader class of compounds containing nitrogen atoms in the adamantane structure.
2,5,7-Trimethyl-1,3-diazaadamantane: A similar compound without the hydroxyl and carboxylic acid groups.
Uniqueness
6-Hydroxy-2,5,7-trimethyl-1,3-diazaadamantane-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its solubility and reactivity. These functional groups also contribute to its potential biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-hydroxy-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-10-4-13-6-11(2,8(10)15)7-14(5-10)12(13,3)9(16)17/h8,15H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
TVNNYTQWSGLHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN3CC(C1O)(CN(C2)C3(C)C(=O)O)C |
Origin of Product |
United States |
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